molecular formula C11H13BrO B1438720 1-(4-Bromophenyl)pentan-3-one CAS No. 1099653-55-0

1-(4-Bromophenyl)pentan-3-one

Cat. No. B1438720
M. Wt: 241.12 g/mol
InChI Key: OJRCYJXPCRXMLO-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)pentan-3-one” is a chemical compound with the molecular formula C11H13BrO . It is a derivative of pentanone, which is a type of ketone. Ketones are organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)pentan-3-one” can be represented as a 2D Mol file or a computed 3D SD file . The structure includes a pentanone backbone with a bromophenyl group attached.

Scientific Research Applications

Synthesis and Characterization

1-(4-Bromophenyl)pentan-3-one and its derivatives have been synthesized through various chemical reactions, offering insights into their physicochemical properties. Mahmudov et al. (2011) studied the synthesis and solvatochromic properties of new azoderivatives, providing valuable information on their physicochemical characteristics and potential applications in material science (Mahmudov et al., 2011). Additionally, Dhumad et al. (2021) explored the synthesis, structural characterization, and optical nonlinear properties of two azo-β-diketones, revealing their high nonlinear refractive indexes, which could be useful in the development of optical materials (Dhumad et al., 2021).

Material Science Applications

The synthesized derivatives of 1-(4-Bromophenyl)pentan-3-one have shown potential in material science, particularly in the development of new materials with specific optical properties. The study by Dhumad et al. (2021) on azo-β-diketones demonstrated their utility in creating materials with high optical nonlinearity, suggesting applications in optical limiting and other photonic technologies (Dhumad et al., 2021).

Thermal and Structural Analysis

Research has also focused on the thermal stability and structural analysis of compounds related to 1-(4-Bromophenyl)pentan-3-one. The thermal decomposition and phase transition behaviors of such compounds have been investigated, providing valuable data for their application in high-temperature processes and materials engineering. The work by Mahmudov et al. (2011) and others has contributed to understanding the thermal properties and structural integrity of these compounds under various conditions (Mahmudov et al., 2011).

properties

IUPAC Name

1-(4-bromophenyl)pentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRCYJXPCRXMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)pentan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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